![molecular formula C18H14BrN3O5S2 B362506 (E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 620590-23-0](/img/structure/B362506.png)

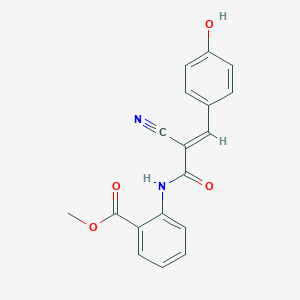

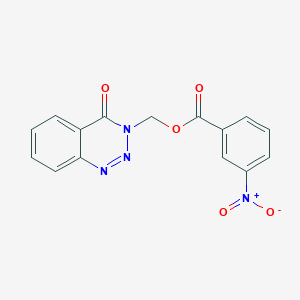

(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

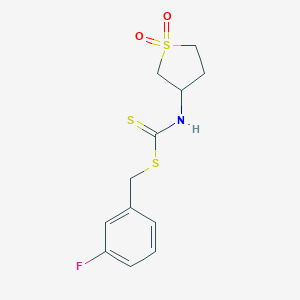

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are known for their wide range of biological activities and are found in many potent drugs .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a bromophenyl group attached, which suggests that it might have interesting electronic properties due to the presence of the heavy bromine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thiazoles are generally stable compounds, but the presence of other functional groups can influence properties like solubility, melting point, and reactivity .科学的研究の応用

Photodynamic Therapy Applications

Compounds with complex structures similar to the requested chemical, specifically those incorporating elements such as bromophenyl and nitrobenzamide, have been investigated for their applications in photodynamic therapy (PDT). For example, zinc phthalocyanines substituted with certain derivative groups have shown remarkable potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for the successful treatment of cancer through photodynamic therapy, indicating that compounds with related structures could potentially serve similar roles (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Research has demonstrated that certain sulfonamide derivatives, including those featuring thiazolyl and nitrobenzamide components, exhibit significant antibacterial activity. This suggests that compounds with similar structural attributes could be synthesized and evaluated for their potential as antimicrobial agents. Such compounds have been assessed against various bacterial strains, including S. aureus and E. coli, highlighting their broad-spectrum antimicrobial potential (Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, & Massah, 2019).

Anticonvulsant Applications

The search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole has proven to be very perspective. Compounds synthesized and evaluated for their anticonvulsive activity have demonstrated promising results compared to classic drugs, indicating that derivatives with similar structural motifs could be explored further for their therapeutic potential in treating seizure disorders (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Synthesis and Characterization of Novel Polymers

Complex chemical compounds featuring bromophenyl and nitrobenzamide components have been utilized in the synthesis of new types of soluble thermally stable polymers. These polymers have been characterized and studied for their physical properties, including thermal behavior, thermal stability, solubility, and inherent viscosity, suggesting potential applications in materials science and engineering (Mehdipour‐Ataei & Hatami, 2007).

Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitors

Research into the structure-activity relationships of benzo[1.3.2]dithiazolium ylide 1,1-dioxide skeleton, closely related to the requested compound's structure, led to the discovery of new prototypes for dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This indicates potential applications in developing treatments for conditions where dual inhibition of COX-2 and 5-LOX is beneficial, such as certain inflammatory diseases (Tan, Chen, Chen, Chang, & Chern, 2011).

作用機序

将来の方向性

特性

IUPAC Name |

N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZCNUYFXIYUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)

![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)

![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)

![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)